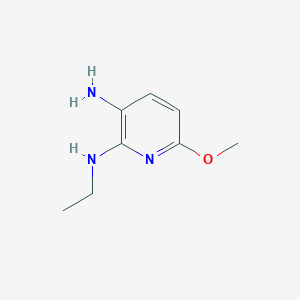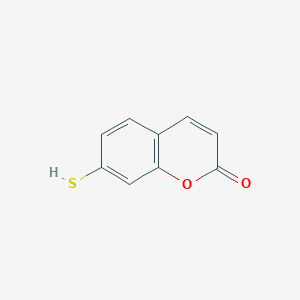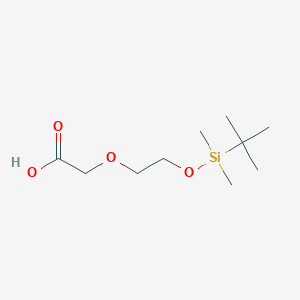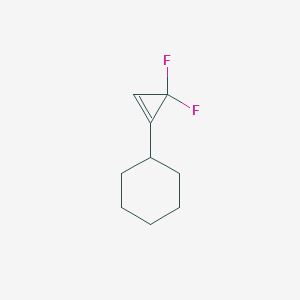
N-(2,5-Dichloro-phenyl)-malonamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dichloro-phenyl)-malonamic acid: is a chemical compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a malonamic acid group attached to a 2,5-dichlorophenyl ring, which imparts distinct chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichloro-phenyl)-malonamic acid typically involves the reaction of 2,5-dichloroaniline with malonic acid derivatives under specific conditions. One common method involves the use of malonic acid and 2,5-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: N-(2,5-Dichloro-phenyl)-malonamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,5-Dichloro-phenyl)-malonamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways, making it useful as an enzyme inhibitor in agricultural applications .
類似化合物との比較
- N-(2,5-Dichloro-phenyl)-succinamic acid
- 2,5-Dichlorophenylacetic acid
- 2,5-Dichlorobenzoic acid
Comparison: N-(2,5-Dichloro-phenyl)-malonamic acid is unique due to the presence of the malonamic acid group, which imparts distinct reactivity compared to similar compounds. For instance, N-(2,5-Dichloro-phenyl)-succinamic acid has a succinamic acid group instead of a malonamic acid group, leading to different chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
特性
分子式 |
C9H7Cl2NO3 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
3-(2,5-dichloroanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(11)7(3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChIキー |
RYFHZLYMWVCVCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



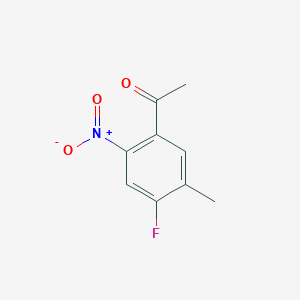
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
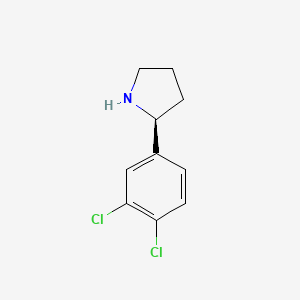

![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
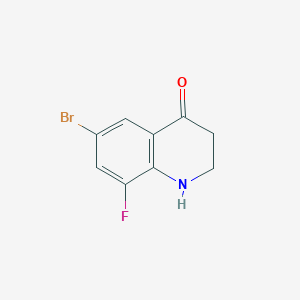
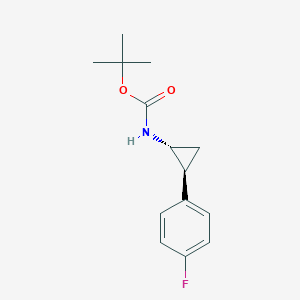
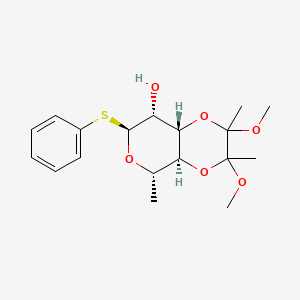
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
